molecular formula C19H14FN3O5 B2613658 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 887900-34-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B2613658
CAS No.: 887900-34-7
M. Wt: 383.335
InChI Key: ABQOMAHEJISNQH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14FN3O5 and its molecular weight is 383.335. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research into similar compounds has shown potential applications as anti-inflammatory and analgesic agents. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the potential for developing new therapeutic agents targeting pain and inflammation.

Antimicrobial Activity

Compounds with structural similarities have been evaluated for their antimicrobial activity. A study on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed more activity than reference drugs against certain bacterial strains and fungi, suggesting potential as antimicrobial agents (Kolisnyk et al., 2015).

Antitumor and Antiproliferative Agents

Research into pyrimidinedione derivatives has identified compounds with potent antiproliferative activity, apoptosis induction, and selective inhibition of histone deacetylase 6 (HDAC6), demonstrating potential as antitumor agents with specific targets (Liu et al., 2015). This suggests the possibility of using similar compounds in cancer therapy, focusing on specific molecular targets to treat various cancers.

Antihypertensive Activity

Derivatives of dihydropyrimidines have been studied for their antihypertensive activity. The synthesis and evaluation of various substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters showed promising results for lowering blood pressure, indicating their potential use in developing new antihypertensive drugs (Rana et al., 2004).

Antimicrobial and Antibiofilm Properties

Thiourea derivatives have been synthesized and shown significant anti-pathogenic activity, particularly against bacteria known for their ability to grow in biofilms (Limban et al., 2011). This research highlights the potential for developing novel antimicrobial agents capable of disrupting biofilms, a major challenge in treating infections.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-fluoroaniline to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ester is then hydrolyzed to the carboxylic acid, which is then coupled with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "4-fluoroaniline", "ethyl chloroformate", "2,4-dioxo-1H-pyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: Reaction of the amide intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 3: Hydrolysis of the ethyl ester to the carboxylic acid using a strong acid such as hydrochloric acid.", "Step 4: Coupling of the carboxylic acid with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the final product." ] }

CAS No.

887900-34-7

Molecular Formula

C19H14FN3O5

Molecular Weight

383.335

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H14FN3O5/c20-11-1-4-13(5-2-11)23-18(25)14(10-21-19(23)26)17(24)22-12-3-6-15-16(9-12)28-8-7-27-15/h1-6,9-10H,7-8H2,(H,21,26)(H,22,24)

InChI Key

ABQOMAHEJISNQH-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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